(1-Benzhydrylazetidin-3-yl)methanol
Overview
Description
(1-Benzhydrylazetidin-3-yl)methanol is a chemical compound with the molecular formula C17H19NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzhydryl group attached to the azetidine ring, along with a hydroxymethyl group at the third position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzhydrylazetidin-3-yl)methanol typically involves the reaction of benzhydryl chloride with azetidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Benzhydrylazetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzhydryl group can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzhydrylazetidine-3-carboxylic acid or benzhydrylazetidine-3-aldehyde.
Reduction: Benzylazetidine-3-methanol.
Substitution: Benzhydrylazetidine-3-yl ethers or esters.
Scientific Research Applications
(1-Benzhydrylazetidin-3-yl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Benzhydrylazetidin-3-yl)methanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The benzhydryl group provides hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-Benzhydrylazetidine-3-carbonitrile
- 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
- tert-Butyl (1-benzhydrylazetidin-3-yl)methylcarbamate
- 1-Benzhydryl-3-(methoxymethyl)azetidine
Uniqueness: (1-Benzhydrylazetidin-3-yl)methanol is unique due to the presence of both a benzhydryl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFUGGQLCNKIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374451 | |
Record name | (1-benzhydrylazetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72351-36-1 | |
Record name | (1-benzhydrylazetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72351-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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